molecular formula C5H12O2Si B1583790 (Trimethylsilyl)acetic acid CAS No. 2345-38-2

(Trimethylsilyl)acetic acid

Cat. No. B1583790
CAS RN: 2345-38-2
M. Wt: 132.23 g/mol
InChI Key: JDMMZVAKMAONFU-UHFFFAOYSA-N
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Description

(Trimethylsilyl)acetic acid, also known as Acetic acid, (trimethylsilyl)-, is a chemical compound with the formula C5H12O2Si and a molecular weight of 132.23 . It is not normally found in nature .


Synthesis Analysis

(Trimethylsilyl)acetic acid can be synthesized from the reaction of trimethylsilylmethylmagnesium chloride with carbon dioxide . It can also be prepared by reacting acetic acid with two equivalents of lithium diisopropylamide, followed by chlorotrimethylsilane and hydrolysis .


Molecular Structure Analysis

The molecular structure of (Trimethylsilyl)acetic acid consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .


Chemical Reactions Analysis

Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .


Physical And Chemical Properties Analysis

(Trimethylsilyl)acetic acid has a melting point of 39-42 °C (lit.) . It is characterized by chemical inertness and a large molecular volume .

Scientific Research Applications

Analysis in Plant and Microbial Hormones

Trimethylsilyl derivatives are used in the analysis of plant hormones like gibberellic acid (GA3), abscisic acid (ABA), and indole-3-acetic acid (IAA) from plant and microbial sources. The process involves using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for preparing trimethylsilyl derivates and then employing gas chromatography-mass spectrometry for quantification (Tuomi & Rosenqvist, 1995).

Gas-Liquid Chromatography

Trimethylsilyl esters of plant acids have significant applications in gas-liquid chromatography. Their use in this context offers advantages like lower boiling point solvents, improved dissolving of acids, and enhanced reproducibility of results compared to conventional solvents like pyridine (Englmaier, 1980).

Quantitative Determination in Beverages

In the beverage industry, particularly for cider, trimethylsilyl derivatives like 3-(Trimethylsilyl)-2,2,3,3-d4-propionic acid sodium salt are used as references and internal standards for proton nuclear magnetic resonance (1H NMR) spectroscopy. This technique aids in determining concentrations of lactic and acetic acids in cider (Zuriarrain et al., 2015).

Mycorrhizal Fungus Analysis

The trimethylsilyl derivatives are instrumental in GC/MS analysis of mycorrhizal fungi. For instance, they were used to identify compounds like indole-3-ethanol and indole-3-acetic acid synthesized by the mycorrhizal fungus of Ophrys lutea (Barroso, Neves & Pais, 1986).

Electrogenerated Acid-Catalyzed Reactions

Electrogenerated acid (EG acid) in silicon-mediated acid-catalyzed reactions, such as aldol reactions, allylations, cyanations, and hydride additions, utilizes trimethylsilyl moiety. These reactions are fundamental in organic synthesis (Torii et al., 1987).

Metabolic Disorder Diagnosis

In diagnosing metabolic disorders, urinary organic acid analysis by gas chromatography-mass spectrometry employs trimethylsilyl derivatization. This method is crucial for identifying and quantifying various organic acids in urine, aiding in the diagnosis of inherited metabolic disorders (Kumps et al., 1999).

Safety And Hazards

(Trimethylsilyl)acetic acid may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

2-trimethylsilylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2Si/c1-8(2,3)4-5(6)7/h4H2,1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMMZVAKMAONFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062335
Record name Acetic acid, (trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Trimethylsilyl)acetic acid

CAS RN

2345-38-2
Record name (Trimethylsilyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2345-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(trimethylsilyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-(trimethylsilyl)-
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Record name Acetic acid, (trimethylsilyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trimethylsilyl)acetic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
OW Steward, JS Johnson, C Eaborn - Journal of Organometallic Chemistry, 1972 - Elsevier
Contrary to an earlier report, lithiation of tris(trimethylsilyl)methane followed by carbonation does not yield the acid (Me 3 Si) 3 CCO 2 H, (I), if an alkali extraction step is included in the …
Number of citations: 7 www.sciencedirect.com
M Bellassoued, JE Dubois… - Synthetic …, 1987 - Taylor & Francis
… ABSTRACT : A facile access to trimethylsilyl acetic acid is described. The method involves the preparation of the corresponding trimethylsilyl ester in fairly good yield …
Number of citations: 12 www.tandfonline.com
WT Brady, TC Cheng - Journal of Organometallic Chemistry, 1977 - Elsevier
Phenyl(trimethylsilyl)ketene was prepared by the zinc dehalogenation of phenyl(trimethylsilyl)bromoacetyl chloride. This ketene parallels tirmethylsilylketene in stabibility and lack of …
Number of citations: 16 www.sciencedirect.com
RW Bott, C Eaborn, KC Pande… - Journal of the Chemical …, 1962 - pubs.rsc.org
… The greater strength of the trimethylgermyl- than of trimethylsilyl-acetic acid can be attributed to smaller hindrance to such solvation in the former, arising from the greater length of the C-…
Number of citations: 22 pubs.rsc.org
OW Steward, JS Johnson - Journal of Organometallic Chemistry, 1973 - Elsevier
Lithiation of (Me 3 Si) 3 CH by methyllithium (ether-THF) yields (Me 3 Si) 3 CLi and by t-butyllithium (C 5 H 12 -TMEDA) yields (Me 3 Si) 2 CHSiMe 2 CH 2 Li. Only starting material is …
Number of citations: 18 www.sciencedirect.com
TH Allen, AR Horner, SJ Geib… - … A European Journal, 2018 - Wiley Online Library
Basic hydrolyses of various ligated α‐boryl acetic acid esters provided the first ligated derivatives of the unknown compound boroacetic acid (BH 2 CH 2 CO 2 H). Four monoacids (L‐…
JS JOHNSON - 1972 - search.proquest.com
… Ir spectrum of bis(trimethylsilyl^acetic acid …
Number of citations: 0 search.proquest.com
GL Larson, LM Fuentes - Journal of the American Chemical …, 1981 - ACS Publications
'C (CH3) 3 (4) not serve to C-silylate the lithium enolates of ketones. 15 The silylation of ethyl propionate is representative of the general procedure. A dry, 100 mL, round-bottom …
Number of citations: 71 pubs.acs.org
WP Weber, WP Weber - Silicon Reagents for Organic Synthesis, 1983 - Springer
… by reaction of the dianion of trimethylsilyl acetic acid with ketones or aldehydes [69]. … were prepared by reaction of epoxides with the dianion of trimethylsilyl acetic acid (Eq. 6.49) [69]. …
Number of citations: 2 link.springer.com
AV Shtelman, JY Becker - Electrochimica acta, 2009 - Elsevier
A new method has been developed for the synthesis of disilylalkanes by Kolbe anodic oxidation of α-silylcarboxylic acids. Preparative electrolysis was carried out by constant current …
Number of citations: 21 www.sciencedirect.com

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